5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-4,6-dione class of fused heterocycles, characterized by a bicyclic core combining pyrrole, triazole, and dione functionalities. The substituents—3-chloro-4-methylphenyl at the 5-position and 3,5-dimethylphenyl at the 1-position—impart distinct electronic and steric properties, influencing its biological activity and physicochemical behavior.
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-10-6-11(2)8-14(7-10)24-17-16(21-22-24)18(25)23(19(17)26)13-5-4-12(3)15(20)9-13/h4-9,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHKFAYCVGOENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC(=C4)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3-chloro-4-methylphenyl and 3,5-dimethylphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Similarities and Substituent Variations
The target compound shares its core structure with several analogs, differing primarily in substituent groups:
Key Observations :
- Halogenation: The 3-chloro group in the target compound may enhance electron-withdrawing effects and binding affinity compared to non-halogenated analogs like C433-0334 .
- Substituent Position : Fluorine at the 3-position (CAS 1171668-31-7) improves metabolic stability and bioavailability compared to chlorine in the target compound .
Key Findings :
Physicochemical and Energetic Properties
While the target compound’s pharmacological profile is prioritized, its structural analogs in energetic materials highlight stability and density trends:
Implications :
- The fused triazole-pyrrolo-dione core likely contributes to high thermal stability, as seen in analogous energetic compounds .
Biological Activity
The compound 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione , also known as L109-0738, is a member of the pyrrolo-triazole class of compounds. This article aims to provide a comprehensive overview of its biological activity based on available research findings and data.
Chemical Structure
The molecular formula of L109-0738 is with a molecular weight of 368.82 g/mol. The structure includes a triazole ring and various aromatic substituents.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 368.82 g/mol |
| LogP | 4.230 |
| Water Solubility (LogSw) | -4.45 |
| Polar Surface Area | 55.953 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
L109-0738 has been identified as a potential inhibitor of various biological targets, including cysteine proteases and MDM2-p53 interactions. These interactions are crucial in cancer biology, where the modulation of apoptosis pathways can lead to therapeutic benefits.
In Vitro Studies
Recent studies have demonstrated that L109-0738 exhibits significant inhibitory activity against specific cancer cell lines. For instance:
- Cell Line Testing : In vitro assays showed that L109-0738 inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range.
- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
In Vivo Studies
Animal model studies have further corroborated the anticancer properties of L109-0738:
- Tumor Xenograft Models : In mice bearing human tumor xenografts, treatment with L109-0738 resulted in significant tumor regression compared to control groups.
- Safety Profile : Toxicological assessments indicated that the compound had a favorable safety profile at therapeutic doses.
Case Study 1: Breast Cancer
A recent study examined the effects of L109-0738 on MCF-7 breast cancer cells. The results indicated that treatment led to a reduction in cell viability and increased apoptosis markers (e.g., cleaved PARP levels).
Case Study 2: Colorectal Cancer
Another investigation focused on colorectal cancer models where L109-0738 was administered. The findings suggested that the compound inhibited tumor growth and metastasis by downregulating key signaling pathways involved in cell migration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
